

Spectroscopic Characterization of 2,3-Dimethoxy-6-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dimethoxy-6-nitropyridine**

Cat. No.: **B1354704**

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2,3-Dimethoxy-6-nitropyridine**. In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related analogues, to predict its spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar substituted pyridine scaffolds. Detailed theoretical data, interpretation, and standardized experimental protocols are presented to facilitate both theoretical understanding and practical application.

Introduction

2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative of interest in medicinal and materials chemistry. The pyridine ring is a common motif in pharmaceuticals, and the presence of methoxy and nitro groups can significantly influence the molecule's electronic properties, reactivity, and biological activity.^[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide provides a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **2,3-Dimethoxy-6-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ^1H and ^{13}C nuclei.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2,3-Dimethoxy-6-nitropyridine** is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

- **Aromatic Protons:** The pyridine ring has two remaining protons at the C4 and C5 positions. These will form an AX spin system, appearing as two doublets.
 - The proton at C5 (H-5) is expected to be downfield due to the deshielding effect of the adjacent nitro group. Its chemical shift is predicted to be in the range of δ 8.2 - 8.5 ppm. For comparison, the proton at the 5-position in 2-methoxy-5-nitropyridine appears at δ 8.341 ppm.[2]
 - The proton at C4 (H-4) will be upfield relative to H-5 and is predicted to appear around δ 7.0 - 7.3 ppm.
 - The coupling constant between these two protons (JH4-H5) is expected to be in the range of 8-9 Hz, typical for ortho-coupling in a pyridine ring.
- **Methoxy Groups:** The two methoxy groups at C2 and C3 will each appear as a sharp singlet.
 - The methoxy group at C2 is predicted to have a chemical shift of approximately δ 4.0 - 4.2 ppm. In 2-methoxy-5-nitropyridine, the methoxy group appears at δ 4.055 ppm.[2]
 - The methoxy group at C3 is expected to be at a similar chemical shift, around δ 3.9 - 4.1 ppm.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for **2,3-Dimethoxy-6-nitropyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	8.2 - 8.5	Doublet (d)	8 - 9
H-4	7.0 - 7.3	Doublet (d)	8 - 9
OCH ₃ (C2)	4.0 - 4.2	Singlet (s)	-
OCH ₃ (C3)	3.9 - 4.1	Singlet (s)	-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

- Aromatic Carbons:
 - The carbon bearing the nitro group (C6) will be significantly deshielded, with a predicted chemical shift in the range of δ 155 - 160 ppm.
 - The carbons bearing the methoxy groups (C2 and C3) are also expected to be downfield, likely in the region of δ 150 - 155 ppm (C2) and δ 140 - 145 ppm (C3).
 - The remaining aromatic carbons, C4 and C5, are predicted to have chemical shifts of approximately δ 110 - 115 ppm and δ 120 - 125 ppm, respectively.
- Methoxy Carbons: The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum, around δ 55 - 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2,3-Dimethoxy-6-nitropyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C6	155 - 160
C2	150 - 155
C3	140 - 145
C5	120 - 125
C4	110 - 115
OCH ₃	55 - 60

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Dimethoxy-6-nitropyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Use a standard NMR spectrometer with a proton frequency of at least 300 MHz.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of **2,3-Dimethoxy-6-nitropyridine** is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the methoxy groups.

- Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are the hallmark of the nitro group.
 - Asymmetric stretch: 1520 - 1560 cm⁻¹ (strong)
 - Symmetric stretch: 1340 - 1370 cm⁻¹ (strong)
- Aromatic Ring (C=C and C=N): Stretching vibrations of the pyridine ring will appear in the region of 1400 - 1600 cm⁻¹.
- C-O Stretching: The C-O bonds of the methoxy groups will exhibit strong stretching vibrations around 1020 - 1250 cm⁻¹.
- C-H Stretching:
 - Aromatic C-H stretching: 3000 - 3100 cm⁻¹ (weak to medium)
 - Aliphatic C-H stretching (from methoxy groups): 2850 - 3000 cm⁻¹ (medium)

Table 3: Predicted IR Absorption Frequencies for **2,3-Dimethoxy-6-nitropyridine**

Functional Group	Vibration Type	Predicted Frequency (cm ⁻¹)	Intensity
NO ₂	Asymmetric Stretch	1520 - 1560	Strong
NO ₂	Symmetric Stretch	1340 - 1370	Strong
Aromatic Ring	C=C, C=N Stretch	1400 - 1600	Medium to Strong
C-O	Stretch	1020 - 1250	Strong
Aromatic C-H	Stretch	3000 - 3100	Weak to Medium
Aliphatic C-H	Stretch	2850 - 3000	Medium

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.
 - KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
 - ATR: Place the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the range of 4000 - 400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The molecular formula of **2,3-Dimethoxy-6-nitropyridine** is $C_7H_8N_2O_4$.

- Molecular Ion Peak (M^+): The molecular weight is 184.15 g/mol. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at $m/z = 184$.
- Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:
 - Loss of a methyl radical ($\bullet CH_3$): A peak at $m/z = 169$ ($[M-15]^+$) is expected from the loss of a methyl group from one of the methoxy substituents.
 - Loss of a methoxy radical ($\bullet OCH_3$): A peak at $m/z = 153$ ($[M-31]^+$) is anticipated.
 - Loss of nitric oxide ($\bullet NO$): A fragment at $m/z = 154$ ($[M-30]^+$) could be observed.
 - Loss of nitrogen dioxide ($\bullet NO_2$): A significant peak at $m/z = 138$ ($[M-46]^+$) is highly probable.

Experimental Protocol for Mass Spectrometry

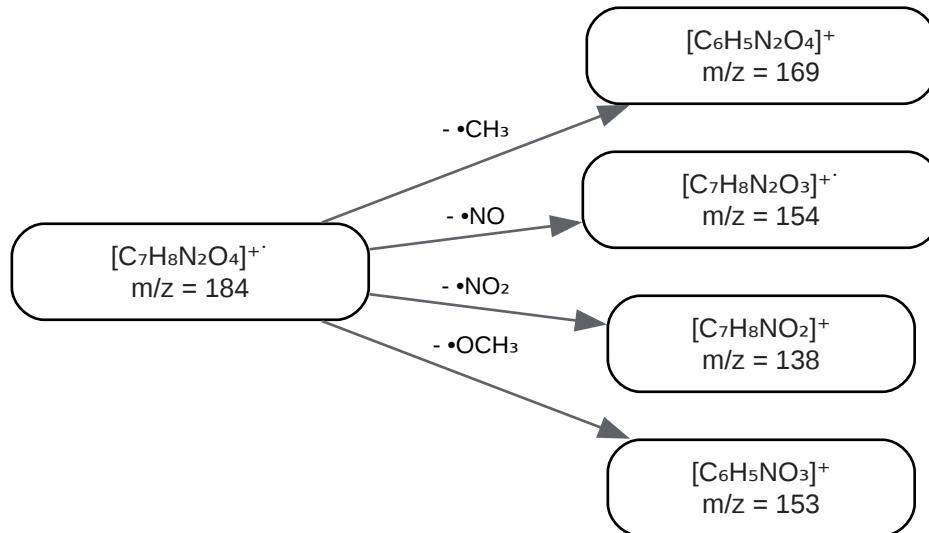
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas chromatograph for volatile samples).
- Ionization: Use a standard ionization technique such as electron ionization (EI) at 70 eV.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualizations

Molecular Structure

Caption: Molecular structure of **2,3-Dimethoxy-6-nitropyridine**.

Predicted Mass Spectrometry Fragmentation



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Caption: Predicted major fragmentation pathways for **2,3-Dimethoxy-6-nitropyridine** in EI-MS.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic analysis of **2,3-Dimethoxy-6-nitropyridine**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for the synthesis, identification, and characterization of this compound. The interpretation of the spectral data is based on established principles and data from analogous structures, ensuring a high degree of confidence in the predictions. This guide serves as a practical tool for researchers working with substituted pyridines and highlights the power of spectroscopic methods in modern chemical research.

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Sources

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